molecular formula C8F7N B6360123 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile CAS No. 128507-22-2

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile

Cat. No.: B6360123
CAS No.: 128507-22-2
M. Wt: 243.08 g/mol
InChI Key: WJNFWJCFJKZRDB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile is an organofluorine compound characterized by the presence of multiple fluorine atoms and a nitrile group attached to a benzene ring. This compound is known for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile typically involves the fluorination of precursor compounds. One common method is the reaction of octafluorotoluene with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s unique electronic properties also contribute to its reactivity and stability in various chemical environments .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol

Comparison: 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile stands out due to its specific arrangement of fluorine atoms and the presence of a nitrile group. This unique structure imparts distinct electronic properties, making it more reactive and stable compared to its analogs. The compound’s ability to undergo a wide range of chemical reactions also enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F7N/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFWJCFJKZRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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